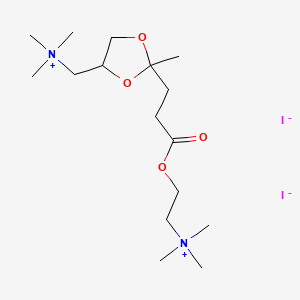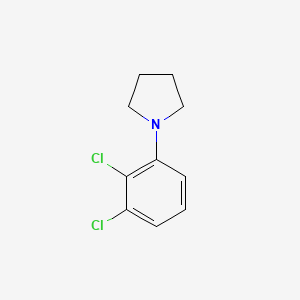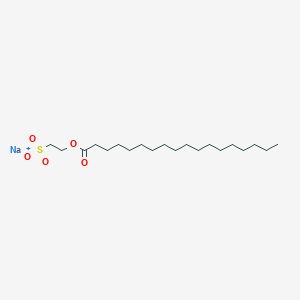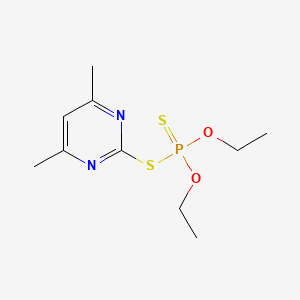
O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate can be synthesized by reacting ethanol with phosphorus pentasulfide (P2S5) under controlled conditions . The reaction typically involves the following steps:
Mixing: Ethanol is mixed with phosphorus pentasulfide in a specific ratio.
Heating: The mixture is heated to a temperature range of 50-65°C, ensuring the reaction proceeds efficiently.
Catalysis: A catalyst is often added to improve the yield and quality of the product.
Cooling: After the reaction is complete, the mixture is cooled to below 45°C.
Separation: The product is separated from the reaction mixture and purified.
Industrial Production Methods
In industrial settings, the production process is scaled up with enhanced control over reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced separation techniques helps in achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Phosphates: Formed through nucleophilic substitution.
Scientific Research Applications
O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Studied for its potential effects on biological systems and its role as a pesticide intermediate.
Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate involves its interaction with specific molecular targets, such as enzymes involved in the biosynthesis of essential biomolecules. It inhibits the activity of these enzymes, leading to disruption of metabolic pathways and eventual cell death .
Comparison with Similar Compounds
Similar Compounds
O,O-Diethyl dithiophosphate: A related compound with similar chemical properties and applications.
O,O-Diethyl thiophosphate: Another similar compound used in the synthesis of organophosphorus pesticides.
Uniqueness
O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate is unique due to its specific structural features, such as the presence of the 4,6-dimethyl-2-pyrimidyl group, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
333-40-4 |
|---|---|
Molecular Formula |
C10H17N2O2PS2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)sulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H17N2O2PS2/c1-5-13-15(16,14-6-2)17-10-11-8(3)7-9(4)12-10/h7H,5-6H2,1-4H3 |
InChI Key |
XAXZWQJVIDHWCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SC1=NC(=CC(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


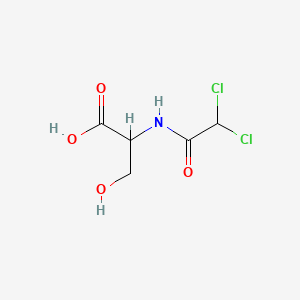

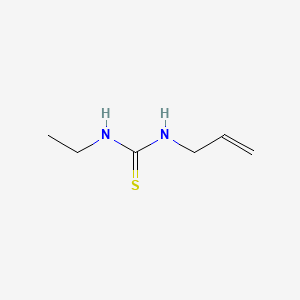
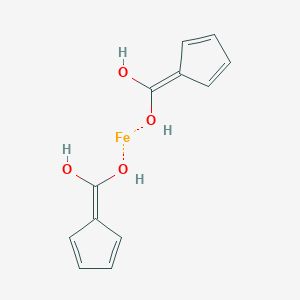
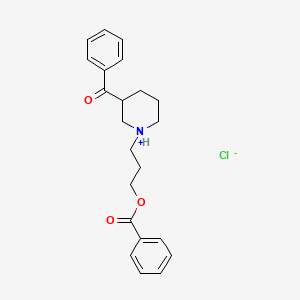
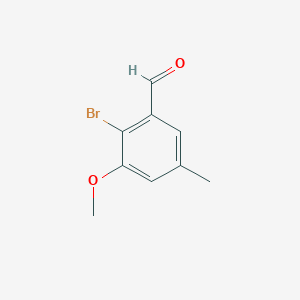
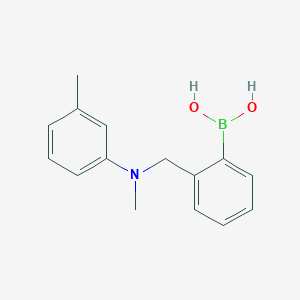

![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)
